2,6-Dichloro-5-fluoronicotinic acid

Catalog No.
S714696
CAS No.
82671-06-5
M.F
C6H2Cl2FNO2
M. Wt
209.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-5-fluoronicotinic acid

Synthetic challenge: hazardous late-stage fluorination and inefficient monochlorinated analog synthesis. 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5) eliminates these risks, serving as a ready-to-use, regiocontrolled scaffold for pharma manufacturing. • Directly enables Sotorasib pyridopyrimidine core construction via sequential amidation/cyclization. • Pre-installed fluorine directs SNAr for naphthyridine antibacterials. • Bypasses corrosive POCl3 activation & low-yield monochloro routes. • Available in high purity with reliable global supply.

CAS Number

82671-06-5

Product Name

2,6-Dichloro-5-fluoronicotinic acid

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)

InChI Key

LTDGKGCHRNNCAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O

The exact mass of the compound 2,6-Dichloro-5-fluoronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid, 2,6-Dichloro-5-fluoronicotinic acid, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid, 5-Fluoro-2,6-dichloronicotinic acid

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2,6-Dichloro-5-fluoronicotinic acid is a highly functionalized, commercially essential pyridine building block characterized by its carboxylic acid moiety, two activated chlorine leaving groups at the C2 and C6 positions, and a highly electronegative C5 fluorine atom. In industrial procurement, it is primarily sourced as an advanced starting material for the synthesis of complex active pharmaceutical ingredients (APIs), including naphthyridine-class antibacterials and targeted oncology drugs. The compound’s value lies in its ability to undergo highly regiocontrolled nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, while pre-installing a critical fluorine atom that enhances downstream target binding and cellular permeability. Procuring this specific halogenated scaffold allows process chemists to bypass hazardous late-stage fluorination and inefficient direct syntheses of monochlorinated analogs [1].

Procurement Fit

1
Fluoroquinolone / naphthyridine synthesis
Key heterocyclic intermediate
2
Halogen pattern–dependent reactivity
Regioselectivity control
3
Pharmaceutical R&D and process chemistry
Research-grade procurement

Substituting 2,6-dichloro-5-fluoronicotinic acid with close analogs fundamentally disrupts both synthetic scalability and final API efficacy. Replacing it with non-fluorinated 2,6-dichloronicotinic acid removes the C5 fluorine, which is essential for directing the regioselectivity of nucleophilic attacks during synthesis and for the pharmacodynamic properties of the final drug. Attempting to procure the downstream monochlorinated analog (2-chloro-5-fluoronicotinic acid) directly is commercially unviable, as legacy syntheses of the monochloro derivative suffer from extremely low yields (<10%) [1]. Furthermore, utilizing the upstream precursor, 2,6-dihydroxy-5-fluoronicotinic acid, forces manufacturers to perform hazardous and corrosive phosphorus oxychloride (POCl3) activations in-house [2]. Therefore, 2,6-dichloro-5-fluoronicotinic acid occupies a highly specific, non-substitutable node in the supply chain, balancing immediate reactivity with commercial scalability.

Substitution Risk

!
Non-fluorinated analogs
May alter reactivity and regioselectivity in naphthyridine core construction.
Halogen pattern mismatch may reduce yield.
!
Differently halogenated nicotinic acids
Specific 5-fluoro substitution is critical for fluorinated heterocycle formation.
Positional isomer may shift reaction outcome.
!
Alternative starting materials
Routes using different dihydroxy precursors can generate hard-to-remove byproducts.
Reported byproduct formation may compromise purity and yield.

Scalable Access to Monochlorinated Building Blocks

Direct synthesis of 2-chloro-5-fluoronicotinic acid via legacy nitration/chlorination routes is severely bottlenecked by low overall yields. In contrast, 2,6-dichloro-5-fluoronicotinic acid serves as a highly scalable precursor, undergoing Pd-catalyzed regioselective monodechlorination to afford the 2-chloro-5-fluoro analog in >90% yield. This makes the dichloro compound the preferred procurement starting material for pyrrolo[2,3-b]pyridine and other pharmaceutical intermediates [1].

Evidence DimensionOverall synthetic yield of 2-chloro-5-fluoronicotinic acid
Target Compound Data>90% yield (via Pd-catalyzed monodechlorination of 2,6-dichloro-5-fluoronicotinic acid)
Comparator Or Baseline7.9% yield (via direct multi-step synthesis from 2-hydroxynicotinic acid)
Quantified Difference>10-fold increase in yield
ConditionsPd(OAc)2/PPh3 catalyzed reduction vs. legacy Rhone Poulenc nitration/chlorination sequence

Procuring the dichloro compound for downstream monodechlorination drastically reduces the cost per gram of advanced fluorinated pyridine building blocks.

Yield in BTK inhibitor synthesis
Class-level inference
18% higher yield vs non-fluorinated analog
May improve process economics
Yield values not specified; context-dependent

Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

The presence of the highly electronegative C5-fluorine atom in 2,6-dichloro-5-fluoronicotinic acid creates a strong inductive effect that differentially activates the C6-chlorine over the C2-chlorine. When compared to the non-fluorinated baseline (2,6-dichloronicotinic acid), which often yields difficult-to-separate regioisomeric mixtures during SNAr, the target compound enables highly regioselective displacement. This property is heavily exploited in the multi-step commercial synthesis of complex APIs, such as the KRAS inhibitor Sotorasib, where precise sequential substitution is required [1].

Evidence DimensionRegioselectivity in nucleophile displacement
Target Compound DataHigh regiocontrol (C6 selective displacement driven by C5-F inductive effects)
Comparator Or Baseline2,6-Dichloronicotinic acid (lower differentiation between C2 and C6)
Quantified DifferenceElimination of major regioisomeric byproducts
ConditionsSNAr with primary/secondary amines or cross-coupling conditions

High regioselectivity eliminates the need for costly and low-yielding chromatographic separations in early-stage API manufacturing.

Process yield and purity
Reported
Novel process avoids decomposition; prior method yield 51.5%
Supports higher purity and yield potential
Quantitative yield for new process not provided

Direct Precursor for FDA-Approved Fluorinated Scaffolds

Procuring a pre-fluorinated building block bypasses the need for hazardous, late-stage electrophilic fluorination. Compared to non-fluorinated analogs, derivatives built from 2,6-dichloro-5-fluoronicotinic acid retain the critical C5-fluorine, which is documented to significantly enhance target binding and cellular permeability. Specifically, it is the exact commercial starting material for Sotorasib, where the retained fluorine increases Madin-Darby canine kidney (MDCK) cell transwell permeability compared to unsubstituted equivalents [1].

Evidence DimensionCommercial viability as an API starting material
Target Compound DataDirect precursor for FDA-approved KRASG12C inhibitor Sotorasib
Comparator Or Baseline2,6-Dichloronicotinic acid (cannot yield the required fluorinated pharmacophore)
Quantified DifferenceEnables direct synthesis of the fluorinated pyrido[2,3-d]pyrimidine core
ConditionsMulti-step commercial API synthesis

For manufacturers of Sotorasib generics or novel KRAS inhibitors, this exact compound is an irreplaceable, regulatory-aligned starting material.

Purity (HPLC)
Supplier specification
≥99%
Higher purity grade may reduce side reactions
Verify with lot-specific COA

Activated Leaving Groups for Direct Cross-Coupling

While 2,6-dihydroxy-5-fluoronicotinic acid is a known upstream precursor, it lacks the reactive handles necessary for direct transition-metal-catalyzed cross-coupling or SNAr. 2,6-Dichloro-5-fluoronicotinic acid provides two highly activated C-Cl bonds. This allows immediate, step-efficient functionalization without requiring the end-user to perform harsh, hazardous chlorination steps using reagents like POCl3 at high temperatures [1].

Evidence DimensionReadiness for cross-coupling and SNAr
Target Compound DataDirect reactivity via two activated C-Cl bonds
Comparator Or Baseline2,6-Dihydroxy-5-fluoronicotinic acid (requires prior POCl3 activation)
Quantified DifferenceSaves 1-2 synthetic steps and avoids hazardous chlorinating reagents
ConditionsStandard API manufacturing workflows

Procuring the dichloro form eliminates hazardous in-house chlorination steps, streamlining the manufacturing process and improving safety profiles.

Byproduct avoidance
Class-level inference
Alternative route yields 40–45% with trichloro byproduct
Avoids hard-to-remove byproduct
Yield for target route not directly provided

Commercial Synthesis of KRAS Inhibitors (e.g., Sotorasib)

2,6-Dichloro-5-fluoronicotinic acid is the definitive starting material for the synthesis of Sotorasib (Lumakras). Its specific substitution pattern allows for sequential amidation, urea formation, and cyclization to form the fluorinated pyrido[2,3-d]pyrimidine core, leveraging the regioselective reactivity of its activated chlorides[1].

Production of Fluoroquinolone and Naphthyridine Antibacterials

The compound is a critical building block in the synthesis of naphthyridine antibacterial agents. The pre-installed C5 fluorine is essential for the final API's DNA gyrase inhibition, while the dichloro moieties allow for the necessary cyclization and subsequent amine functionalization[2].

Scalable Generation of 2-Chloro-5-fluoronicotinic Acid

Due to the extremely low yields of direct synthesis routes for 2-chloro-5-fluoronicotinic acid, industrial laboratories procure the 2,6-dichloro variant to perform highly efficient, Pd-catalyzed regioselective monodechlorination. This provides a cost-effective pathway to monochlorinated precursors used in pyrrolo[2,3-b]pyridine synthesis[3].

Development of Novel Kinase Inhibitor Scaffolds

In discovery chemistry, the compound is utilized to rapidly generate libraries of fluorinated heterocyclic cores. The strong inductive effect of the fluorine atom enables highly predictable, regioselective SNAr reactions, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) without the burden of separating complex regioisomeric mixtures[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluoroquinolone / naphthyridine core construction
Halogen pattern reactivity
Core heterocycle synthesis efficiency
BTK inhibitor scaffold synthesis
Yield vs non-fluorinated analogs
Process yield and purity assessment
Agrochemical lead optimization
Halogenated heterocycle stability
Metabolic stability and degradation profiling

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.9446619 Da

Monoisotopic Mass

208.9446619 Da

Heavy Atom Count

12

UNII

RG9F86SW85

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloro-5-fluoronicotinic acid

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